

Application of GSK6853 in High-Throughput Screening: A Detailed Guide

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Compound of Interest

Compound Name: GSK6853

Cat. No.: B15570549

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Introduction

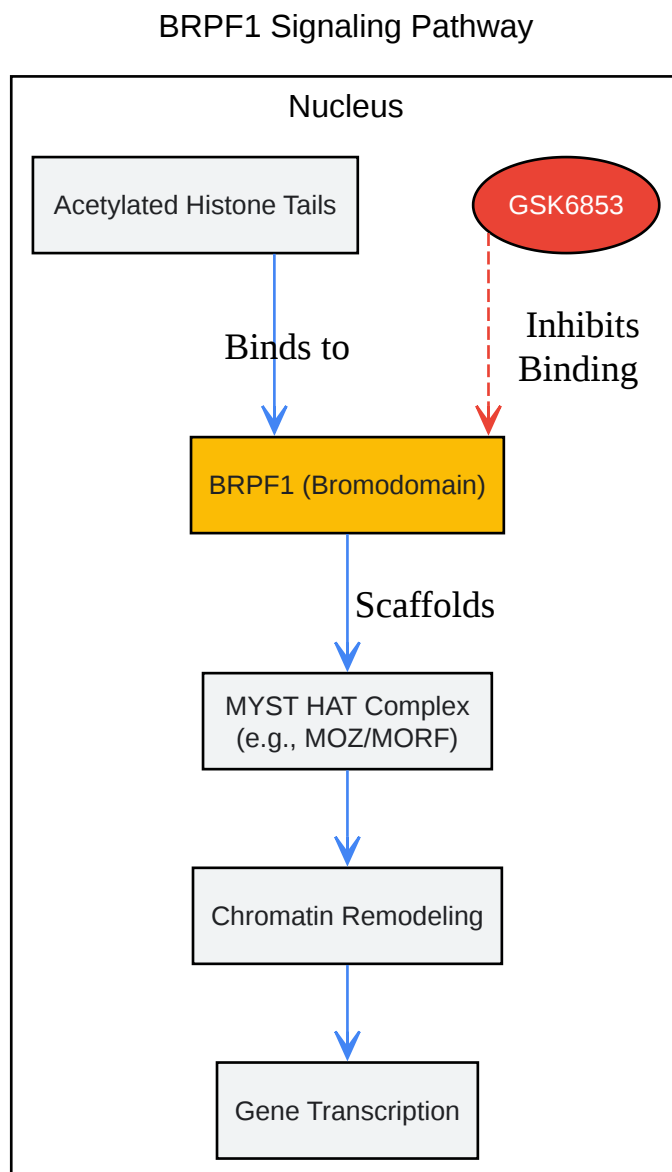
GSK6853 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing protein 1 (BRPF1)[1][2][3][4]. BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and gene transcription[2][3][5][6][7]. The dysregulation of these complexes has been implicated in various diseases, including cancer, making BRPF1 an attractive therapeutic target[8]. **GSK6853** offers researchers a valuable tool for investigating the biological functions of the BRPF1 bromodomain and for the discovery of novel therapeutic agents through high-throughput screening (HTS)[2]. This document provides detailed application notes and protocols for the utilization of **GSK6853** in HTS campaigns.

Mechanism of Action

GSK6853 is a benzimidazolone-based inhibitor that specifically targets the acetyl-lysine binding pocket of the BRPF1 bromodomain[1][2]. By occupying this site, it competitively inhibits the interaction between BRPF1 and acetylated histone tails, thereby disrupting the assembly and function of the associated MYST HAT complexes[6][7]. This disruption of protein-protein interaction forms the basis for the development of robust biochemical assays suitable for HTS.

Signaling Pathway and Experimental Workflow

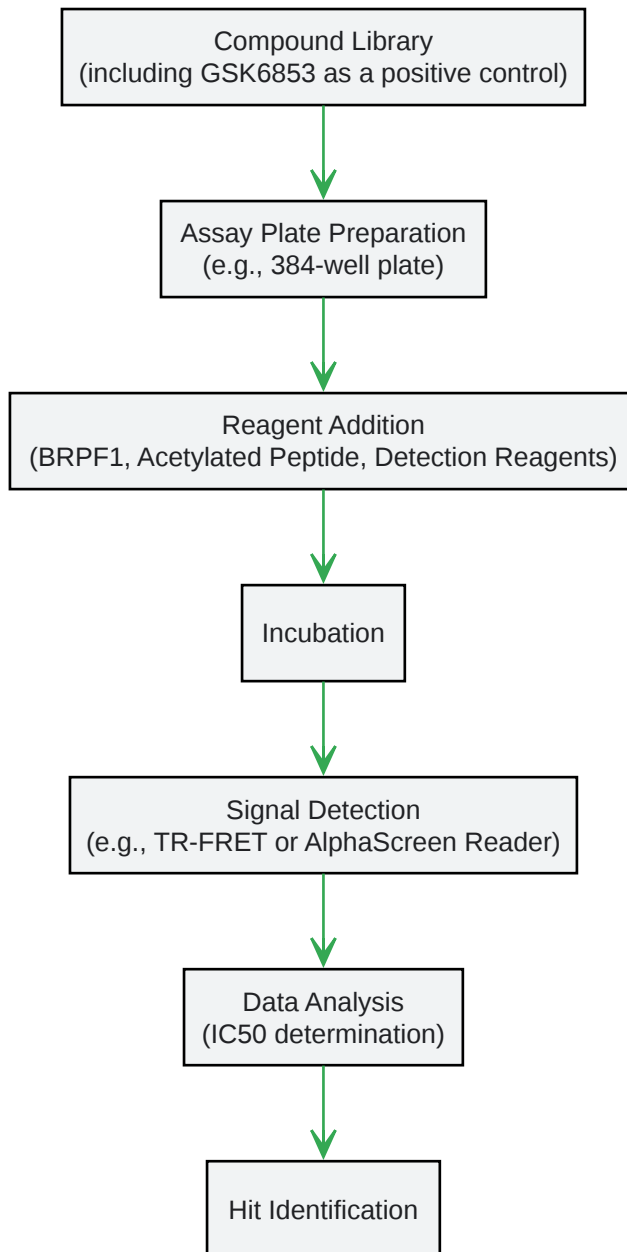
The following diagrams illustrate the signaling pathway involving BRPF1 and a typical experimental workflow for a high-throughput screen using **GSK6853**.



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Caption: BRPF1 signaling pathway and the inhibitory action of **GSK6853**.

High-Throughput Screening Workflow for BRPF1 Inhibitors



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Caption: A generalized workflow for a high-throughput screen to identify BRPF1 inhibitors.

Quantitative Data for GSK6853

The following table summarizes the key quantitative metrics for **GSK6853**, demonstrating its high potency and selectivity. This data is crucial for establishing appropriate assay conditions and for the validation of screening results.

Parameter	Assay Type	Value	Reference
pIC50	TR-FRET	8.1	[1][9]
IC50	TR-FRET	8 nM	[8]
pKd	BROMOScan	9.5	[4][5][6]
Kd	BROMOScan	0.3 nM	[8]
Cellular IC50	NanoBRET	20 nM	[8]
Selectivity	BROMOScan	>1600-fold over other bromodomains	[1][4][5][6][8][9]
Endogenous BRPF1 pIC50	Chemoproteomic Assay	8.6	[6][8]

Experimental Protocols

Several assay formats are suitable for high-throughput screening of BRPF1 inhibitors, with Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaScreen being two of the most common and robust methods[10][11][12][13][14][15].

TR-FRET (Time-Resolved Fluorescence Energy Transfer) Assay

This homogeneous assay format is well-suited for HTS to identify compounds that disrupt the interaction between the BRPF1 bromodomain and an acetylated histone peptide[10].

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate-labeled anti-GST antibody) to an acceptor fluorophore (e.g., APC-labeled streptavidin) when they are in close proximity. This occurs when the GST-tagged BRPF1 bromodomain binds to a biotinylated, acetylated histone peptide. Inhibitors like **GSK6853** disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

- GST-tagged recombinant human BRPF1 bromodomain

- Biotinylated histone H4 peptide acetylated at Lysine 12 (H4K12ac)
- Europium (Eu)-chelate labeled anti-GST antibody (Donor)
- Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
- **GSK6853** (as a positive control)
- DMSO (for compound dilution)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume black plates

Protocol:

- Compound Plating:
 - Prepare serial dilutions of test compounds and **GSK6853** in DMSO.
 - Using an acoustic liquid handler or a pintoole, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates.
- Reagent Preparation:
 - Dilute the GST-BRPF1 protein and the Eu-anti-GST antibody in assay buffer.
 - Dilute the biotinylated H4K12ac peptide and Streptavidin-APC in a separate tube with assay buffer.
 - The final concentrations of reagents should be optimized empirically but can start in the low nanomolar range.
- Reagent Addition:
 - Add 5 μ L of the GST-BRPF1/Eu-anti-GST antibody mixture to each well of the assay plate containing the compounds.

- Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) and incubate for 15-30 minutes at room temperature, protected from light.
- Add 5 µL of the biotinylated H4K12ac peptide/Streptavidin-APC mixture to all wells.
- Incubation:
 - Centrifuge the plates again and incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition:
 - Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
 - Excite the Europium donor at approximately 320-340 nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (APC emission due to FRET).
- Data Analysis:
 - Calculate the TR-FRET ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).
 - Normalize the data using high controls (DMSO, no inhibitor) and low controls (a high concentration of **GSK6853**).
 - Plot the normalized response against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ values.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaScreen technology is another bead-based assay suitable for HTS of BRPF1 inhibitors[11][13][14][15].

Principle: This assay utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent agent[15]. When a GST-tagged BRPF1 protein bound to a Glutathione-coated Acceptor bead interacts with a biotinylated, acetylated

histone peptide bound to a Streptavidin-coated Donor bead, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

GSK6853 will disrupt this interaction and reduce the signal.

Materials:

- GST-tagged recombinant human BRPF1 bromodomain
- Biotinylated histone H4 peptide acetylated at Lysine 12 (H4K12ac)
- Streptavidin-coated Donor beads
- Glutathione-coated Acceptor beads
- **GSK6853** (as a positive control)
- DMSO
- AlphaScreen Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1% BSA)
- 384-well white opaque plates

Protocol:

- Compound Plating:
 - Follow the same procedure as for the TR-FRET assay to plate the compounds.
- Reagent Addition:
 - Add 5 µL of a solution containing the GST-BRPF1 protein and the biotinylated H4K12ac peptide in assay buffer to each well.
 - Incubate for 15 minutes at room temperature.
- Bead Addition:

- In subdued light, prepare a mixture of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads in the assay buffer.
- Add 10 μ L of the bead mixture to each well.
- Incubation:
 - Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
- Data Acquisition:
 - Read the plate on an AlphaScreen-capable plate reader.
- Data Analysis:
 - Similar to the TR-FRET assay, normalize the data using high and low controls and determine the IC₅₀ values by fitting the concentration-response data to a suitable model.

Recommendations for Use in Cell-Based Assays

While **GSK6853** is a potent biochemical inhibitor, it is also active in cellular assays[8]. For cell-based experiments, it is recommended to use a concentration of no higher than 1 μ M to minimize the risk of off-target effects[1][6][7]. A less active analog, GSK9311, can be used as a negative control in cellular experiments[8]. Cellular target engagement can be confirmed using assays like the NanoBRET™ assay, which has shown a cellular IC₅₀ of 20 nM for **GSK6853**[8].

Conclusion

GSK6853 is a powerful and selective tool for the study of BRPF1 biology and for the discovery of novel small molecule inhibitors through high-throughput screening. The detailed protocols and quantitative data provided in this document offer a comprehensive guide for researchers to effectively utilize **GSK6853** in their HTS campaigns and subsequent hit validation studies. The high-contrast selectivity profile of **GSK6853** makes it an excellent positive control for ensuring the robustness and reliability of screening assays targeting the BRPF1 bromodomain.

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